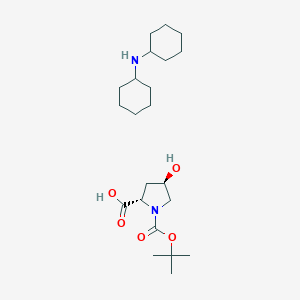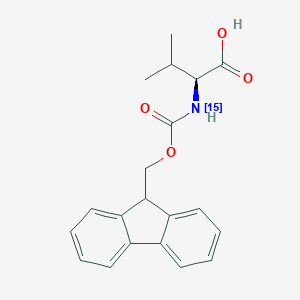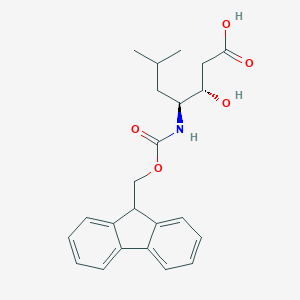
1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester, (2S,4R)-, compd. with N-cyclohexylcyclohexanamine (1:1)
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure details of this compound are not provided in the sources I found .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not mentioned in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the sources I found .Wissenschaftliche Forschungsanwendungen
Scientific Field Peptide Synthesis
BOC-HYP-OH DCHA is used in the field of peptide synthesis . Peptide synthesis is a process used in organic chemistry to construct peptides, which are chains of amino acids linked by peptide bonds.
Application Summary
In peptide synthesis, BOC-HYP-OH DCHA is used as a building block for the introduction of cyclohexyl amino-acid residues by Boc Solid Phase Peptide Synthesis (SPPS) . This process is widely used in medicinal chemistry and biochemistry to create peptides and proteins for study and pharmaceutical development.
Methods of Application and Experimental Procedures
The Boc SPPS method involves the reaction of an amine group in the peptide chain with BOC-HYP-OH DCHA . The Boc group (tert-butoxycarbonyl) is a protecting group used in organic synthesis. It prevents unwanted reactions from occurring on the amine group during the peptide synthesis process. After the desired reactions have taken place, the Boc group can be removed to reveal the original amine group .
Results and Outcomes
The use of BOC-HYP-OH DCHA in peptide synthesis has enabled the creation of complex peptides for research and pharmaceutical development . However, specific results or outcomes, including quantitative data or statistical analyses, were not found in the sources available.
Scientific Field Peptide Synthesis
BOC-HYP-OH DCHA is used in the field of peptide synthesis . Peptide synthesis is a process used in organic chemistry to construct peptides, which are chains of amino acids linked by peptide bonds.
Application Summary
In peptide synthesis, BOC-HYP-OH DCHA is used as a building block for the introduction of cyclohexyl amino-acid residues by Boc Solid Phase Peptide Synthesis (SPPS) . This process is widely used in medicinal chemistry and biochemistry to create peptides and proteins for study and pharmaceutical development.
Results and Outcomes
The use of BOC-HYP-OH DCHA in peptide synthesis has enabled the creation of complex peptides for research and pharmaceutical development . However, specific results or outcomes, including quantitative data or statistical analyses, were not found in the sources available.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h11-13H,1-10H2;6-7,12H,4-5H2,1-3H3,(H,13,14)/t;6-,7+/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQLPPZGZHZOAO-LYZYBISQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885163 | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester, (2S,4R)-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexylamine trans-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylate | |
CAS RN |
21157-12-0 | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester, (2S,4R)-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21157-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester, (2S,4R)-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021157120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester, (2S,4R)-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester, (2S,4R)-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid](/img/structure/B557996.png)










![4-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B558031.png)